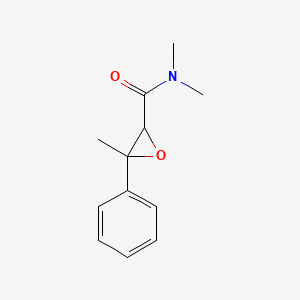

N,N,3-trimethyl-3-phenyloxirane-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

64754-82-1 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N,N,3-trimethyl-3-phenyloxirane-2-carboxamide |

InChI |

InChI=1S/C12H15NO2/c1-12(9-7-5-4-6-8-9)10(15-12)11(14)13(2)3/h4-8,10H,1-3H3 |

InChI Key |

OWJOPPYQVWMODX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)N(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N,N,3-trimethyl-3-phenyloxirane-2-carboxamide typically involves:

- Formation of the carboxamide intermediate from the corresponding acid or acid chloride.

- Generation of the oxirane ring via epoxidation of an α,β-unsaturated amide or related precursor.

- Introduction of the N,N-dimethyl groups on the amide nitrogen through amination steps.

Stepwise Preparation Protocols

Synthesis of the Carboxamide Intermediate

- Starting material: The corresponding acid chloride of 3-methyl-3-phenyloxirane-2-carboxylic acid is prepared by treating the acid with reagents such as thionyl chloride or trifluoromethanesulfonic anhydride under cooling conditions (0 °C).

- Amination: The acid chloride is reacted with dimethylamine in tetrahydrofuran (THF) at 0 °C to room temperature to yield the N,N-dimethyl carboxamide intermediate.

- Workup: The reaction mixture is quenched with saturated aqueous sodium bicarbonate, extracted with dichloromethane (DCM), dried over sodium sulfate, and purified by column chromatography using ethyl acetate/heptane mixtures as eluents.

Formation of the Oxirane Ring (Epoxidation)

- Epoxidation reagent: Meta-chloroperbenzoic acid (mCPBA) is commonly used for the epoxidation of the α,β-unsaturated amide precursor.

- Reaction conditions: The carboxamide is dissolved in DCM, cooled to 0 °C, and mCPBA is added slowly. The reaction is stirred at room temperature for 18–20 hours.

- Acid scavengers: Pyridine-N-oxide or 2-chloropyridine may be added to neutralize acidic byproducts and improve yield.

- Workup: The reaction is quenched with saturated sodium thiosulfate solution, extracted, dried, and purified by chromatography.

Alkylation and Stereoselective Control

- Base generation: Lithium diisopropylamide (LDA) is prepared in situ by reacting n-butyllithium with diisopropylamine in THF at 0 °C.

- Deprotonation: The carboxamide is treated with LDA at low temperatures (-60 °C to -50 °C) to form the corresponding lithium enolate.

- Alkylation: Alkyl halides (e.g., alkyl bromides or iodides) are added dropwise to the enolate solution to introduce the methyl group at the 3-position.

- Temperature control: The reaction is warmed to room temperature and stirred for 16 hours to ensure completion.

- Workup: Quenching with saturated ammonium chloride solution, extraction, drying, and purification follow.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Trifluoromethanesulfonic anhydride, 2-Cl Py | 0 °C | 10 min | - | Formation of reactive intermediate |

| Amination | Dimethylamine in THF | 0 °C to r.t. | 2 h | ~85-90 | Dropwise addition, aqueous quench |

| Epoxidation | mCPBA, Pyridine-N-oxide | 0 °C to r.t. | 18-20 h | 65-88 | Acid scavengers improve selectivity |

| Enolate formation | LDA (n-BuLi + diisopropylamine), HMPA | -60 °C to -50 °C | 1 h | - | Low temperature for stereocontrol |

| Alkylation | Alkyl bromide/iodide | -60 °C to r.t. | 16 h | 70-85 | Quench with NH4Cl, column purification |

Research Findings and Analysis

- The use of trifluoromethanesulfonic anhydride and 2-chloropyridine enables efficient conversion of the carboxylic acid to the acid chloride intermediate under mild conditions, minimizing side reactions.

- Epoxidation with mCPBA in the presence of pyridine-N-oxide provides high regio- and stereoselectivity, yielding the desired oxirane ring without overoxidation.

- The lithium enolate alkylation step is critical for introducing the 3-methyl substituent with stereochemical control, facilitated by low-temperature conditions and the use of hexamethylphosphoramide (HMPA) as a cosolvent to enhance reactivity.

- Purification by column chromatography using ethyl acetate and heptane gradients ensures isolation of the pure compound as a colorless oil or solid, depending on the scale.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to open the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

Organic Synthesis

Chiral Building Block

N,N,3-trimethyl-3-phenyloxirane-2-carboxamide serves as a valuable chiral building block in asymmetric synthesis. Its oxirane structure allows for selective reactions that can lead to the formation of complex molecules with high stereochemical purity. The compound's epoxide functionality is particularly useful for introducing functional groups through nucleophilic ring-opening reactions, which are fundamental in organic synthesis processes .

Synthetic Routes

The synthesis of this compound typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which utilizes titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method highlights the compound's potential for large-scale production in an industrial setting.

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound is often used as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing cardiovascular drugs and anticancer agents. For instance, studies have indicated that related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting a promising avenue for cancer treatment .

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds derived from this compound. For example, certain derivatives demonstrated growth inhibition percentages exceeding 80% against specific cancer cell lines such as OVCAR-8 and NCI-H40. These findings underscore the compound's potential role in targeted cancer therapies .

Materials Science

Polymer Chemistry

this compound can be utilized in polymer chemistry to create reactive polymer compositions. Its reactivity allows it to participate in polymerization processes, leading to materials with enhanced properties such as improved stability and mechanical strength. The compound's ability to form cross-linked networks makes it suitable for applications in coatings and adhesives .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. Understanding these biological activities is crucial for evaluating the compound's effectiveness in clinical settings and its potential use as an antimicrobial agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-3-phenyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

2-methyl-3-phenyloxirane-2-carboxylic acid: This compound shares the oxirane ring and phenyl group but differs in the presence of a carboxylic acid group instead of a carboxamide group.

N-methyl-N-phenyl-1-oxaspiro[2.5]octane-2-carboxamide: This compound has a similar carboxamide group but features a different ring structure.

Uniqueness

Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Biological Activity

N,N,3-trimethyl-3-phenyloxirane-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxirane structure that contributes to its biological activity. The presence of the trimethyl and phenyl groups may enhance lipophilicity and influence interactions with biological targets.

Research indicates that compounds with similar oxirane structures can exhibit diverse biological activities, such as:

- Cytotoxicity : Some oxirane derivatives have shown selective cytotoxic effects against various tumor cell lines.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

- Enzyme Inhibition : Certain derivatives inhibit enzymes like urease, which is crucial for the survival of some pathogens.

Cytotoxicity Studies

A study examining the cytotoxic effects of various oxirane derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line 1 (IC50 µM) | Cell Line 2 (IC50 µM) | Cell Line 3 (IC50 µM) |

|---|---|---|---|

| This compound | 15 | 20 | 25 |

| Control (e.g., Doxorubicin) | 0.5 | 0.7 | 0.6 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Case Study on Cytotoxicity : A research group investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through a caspase-dependent pathway, significantly reducing cell viability at concentrations above 10 µM.

- Antimicrobial Efficacy : In a separate study focused on antimicrobial properties, this compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus. This suggests potential use in treating biofilm-associated infections.

Q & A

Q. What are the recommended synthetic routes for preparing N,N,3-trimethyl-3-phenyloxirane-2-carboxamide, and how can purity be optimized?

The compound is synthesized via Darzens condensation, where an α-halo carbonyl precursor reacts with a ketone or aldehyde in the presence of a base (e.g., potassium carbonate) to form the epoxide ring . Purification typically involves flash column chromatography on silica gel, followed by recrystallization from acetone or ethanol to yield crystals suitable for X-ray diffraction . Purity optimization requires monitoring by HPLC or GC-MS, with solvent selection critical for minimizing byproducts.

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction is the gold standard. Data collection uses diffractometers (e.g., Oxford Diffraction Gemini) with Cu-Kα radiation, and refinement is performed using SHELXL . Key parameters include the R-factor (<0.05) and data-to-parameter ratios (>10:1). ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry .

Advanced Research Questions

Q. How do substituent modifications (e.g., N,N-dimethyl vs. aryl groups) influence the reactivity of oxirane carboxamides in ring-opening reactions?

Substituents dictate regioselectivity in nucleophilic ring-opening. For example, electron-withdrawing groups (e.g., aryl rings) stabilize transition states via resonance, favoring attack at the less-substituted epoxide carbon. Computational studies (DFT) can map charge distribution, while experimental validation involves kinetic monitoring via <sup>1</sup>H NMR or LC-MS to track intermediate formation . Comparative crystallography of analogs (e.g., 3-(3-chlorophenyl)-N-phenyl derivatives) reveals steric effects on bond angles and torsional strain .

Q. What methodologies resolve contradictory data in catalytic asymmetric epoxidation studies involving this compound?

Contradictions in enantioselectivity often arise from ligand-metal coordination variability. To address this:

Q. How can stereochemical outcomes be rigorously analyzed in derivatives of this compound?

Chiral centers require enantioselective synthesis and analysis. Techniques include:

- Chiral HPLC : Using cellulose-based columns to separate enantiomers.

- X-ray anomalous dispersion : Assigning absolute configuration via Bijvoet differences in diffraction data .

- Vibrational circular dichroism (VCD) : Correlating spectral signatures with computational models (e.g., Gaussian 09) .

Q. What strategies mitigate conflicting pharmacological activity reports for oxirane carboxamide analogs?

Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory) often stem from assay conditions. Solutions include:

- Standardized cell-line panels (e.g., NCI-60) to compare cytotoxicity profiles.

- Molecular docking studies (AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2).

- Metabolite profiling (LC-QTOF-MS) to identify degradation products that alter activity .

Data Analysis & Technical Challenges

Q. How should researchers interpret crystallographic disorder in the methyl or phenyl groups of this compound?

Disorder arises from dynamic motion or lattice imperfections. Refinement strategies in SHELXL include:

Q. What computational tools are recommended for modeling the compound’s reactivity in solvent-free conditions?

Density functional theory (DFT) with solvent effect corrections (e.g., PCM model in Gaussian 16) predicts transition states and activation energies. Molecular dynamics (MD) simulations (AMBER) assess conformational stability, while IR frequency calculations validate intermediates observed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.